molecular formula C15H5Cl5N2O3 B5227637 2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one

2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one

Cat. No.: B5227637
M. Wt: 438.5 g/mol
InChI Key: ROGGGZHKCKKMMT-UHFFFAOYSA-N
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Description

2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one is a synthetic organic compound characterized by the presence of multiple chlorine atoms and a nitroaniline group attached to an indene backbone

Preparation Methods

The synthesis of 2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one typically involves multi-step organic reactions. One common method includes the halogenation of an indene precursor followed by the introduction of the nitroaniline group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitution and addition reactions occur efficiently. Industrial production methods may employ continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential antimicrobial and antifungal properties.

    Medicine: Research has explored its use in the development of anti-cancer agents due to its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and nitro group allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, including antimicrobial activity and inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar compounds to 2,4,5,6,7-Pentachloro-3-(3-nitroanilino)inden-1-one include other halogenated indene derivatives and nitroaniline-substituted compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:

Properties

IUPAC Name

2,4,5,6,7-pentachloro-3-(3-nitroanilino)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5Cl5N2O3/c16-9-7-8(10(17)12(19)11(9)18)15(23)13(20)14(7)21-5-2-1-3-6(4-5)22(24)25/h1-4,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGGGZHKCKKMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C(=O)C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5Cl5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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